1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid
Description
1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring and an azetidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Properties
IUPAC Name |
1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(18,8-14)12(9(15)16)5-4-6-12/h18H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFMSOGCEJMTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CCC2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Substitution: Trifluoroacetic acid (TFA), dichloromethane, room temperature.
Major Products:
Oxidation: 1-(1-(tert-Butoxycarbonyl)-3-oxoazetidin-3-yl)cyclobutane-1-carboxylic acid.
Reduction: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutanol.
Substitution: 1-(3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid.
Scientific Research Applications
1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, which exert their effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or blocking receptor-ligand interactions .
Comparison with Similar Compounds
1-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid: Similar in structure but lacks the azetidine ring.
1-(tert-Butoxycarbonyl)-3-hydroxyazetidine: Similar in structure but lacks the cyclobutane ring.
Uniqueness: 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane and azetidine rings, which confer distinct reactivity and stability. This dual-ring structure makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
The compound 1-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid (CAS No. 1035351-06-4) is a synthetic derivative of azetidine and cyclobutane, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₁O₄ |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 1035351-06-4 |
| Physical State | Solid |
| Purity | >96% (GC) |
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the cyclobutane ring adds to the complexity and potential reactivity of the molecule.
Research indicates that compounds with azetidine and cyclobutane moieties can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms for This compound are still under investigation, but preliminary studies suggest it may interact with cellular pathways involved in apoptosis and inflammation.
Antimicrobial Activity
A study conducted by researchers at PubMed demonstrated that derivatives of azetidine possess significant antimicrobial properties against various bacterial strains. The compound's structural features may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.
Anti-inflammatory Effects
In vitro studies have shown that azetidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The potential for This compound to reduce inflammation has been suggested but requires further validation through clinical trials.
Anticancer Properties
Emerging research indicates that compounds containing azetidine structures may exhibit cytotoxic effects on cancer cell lines. A notable study highlighted that certain azetidine derivatives could induce apoptosis in human cancer cells, suggesting a promising avenue for further exploration in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, This compound was tested against several strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity.
Case Study 2: Anti-inflammatory Response
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various azetidine derivatives. The results indicated that compounds similar to This compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
